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Compound of Interest

Compound Name: 4-Acetyl-1-methyl-1-cyclohexene

Cat. No.: B1199586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 4-Acetyl-1-methyl-1-cyclohexene (CAS No: 6090-09-1). The information

presented herein is intended to support research, analysis, and development activities by

providing key spectral data, detailed experimental methodologies, and a visual representation

of the analytical workflow.

Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 4-Acetyl-1-methyl-1-cyclohexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.31 s 1H Olefinic H

2.50-2.39 m 1H Allylic H

2.16-1.84 m 6H Aliphatic H

2.10 s 3H Acetyl CH₃

1.58 s 3H Cyclohexene CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

211.99 C=O (Ketone)

133.77 Quaternary Olefinic C

119.23 Olefinic CH

47.20 CH

29.46 CH₂

27.92 CH₂

27.02 CH₂

24.87 Acetyl CH₃

23.36 Cyclohexene CH₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (Neat)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2920 Strong C-H Stretch (Aliphatic)

~1710 Strong C=O Stretch (Ketone)

~1650 Medium C=C Stretch (Olefin)

Mass Spectrometry (MS)
Table 4: Major Mass Fragments (Electron Ionization, 70 eV)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

138 100 [M]⁺ (Molecular Ion)

123 50 [M - CH₃]⁺

95 78 [M - COCH₃]⁺

67 36 [C₅H₇]⁺

43 32 [CH₃CO]⁺

Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic techniques

used to characterize 4-Acetyl-1-methyl-1-cyclohexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-acetyl-1-methylcyclohexene is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then

transferred to a standard 5 mm NMR tube. The spectra are acquired on a 400 MHz NMR

spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, a

wider spectral width, from 0 to 220 ppm, is used. The data is acquired by collecting a number of

scans to achieve an adequate signal-to-noise ratio, followed by Fourier transformation of the
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free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCl₃:

δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
For a liquid sample such as 4-Acetyl-1-methyl-1-cyclohexene, the FT-IR spectrum is typically

recorded neat (undiluted). A small drop of the sample is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is

placed directly onto the ATR crystal. The spectrum is recorded over the mid-infrared range,

typically 4000-400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is taken

prior to the sample measurement and subtracted from the sample spectrum to remove any

atmospheric or instrumental interferences.

Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum is obtained using a mass spectrometer equipped with an electron

ionization (EI) source. A small amount of the volatile sample is introduced into the instrument,

often via a gas chromatograph (GC) for separation from any impurities. In the ion source, the

sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This

causes the molecules to ionize and fragment. The resulting positively charged ions are then

accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-

charge ratio (m/z). The detector records the abundance of each ion, generating the mass

spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Spectroscopic Analysis Workflow
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Acetyl-1-methyl-1-
cyclohexene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199586#spectroscopic-data-for-4-acetyl-1-methyl-1-
cyclohexene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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